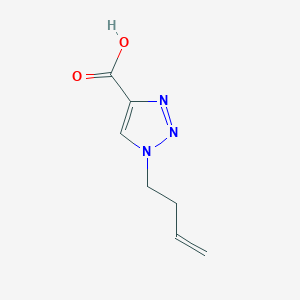

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-but-3-enyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h2,5H,1,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COECFTUPCXEQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=C(N=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The one-step synthesis of 1,2,3-triazole-4-carboxylic acids via azide-β-ketoester cyclization, as disclosed in US6642390B2, involves base-mediated condensation of an organic azide with a β-ketoester. For 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, the azide precursor 1-azidobut-3-ene is synthesized from 1-bromo-but-3-ene through nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 h. The β-ketoester, typically ethyl acetoacetate, undergoes deprotonation by potassium carbonate (K₂CO₃), facilitating nucleophilic attack by the azide to form the triazole ring.

Experimental Procedure and Optimization

A representative protocol involves:

- Azide synthesis : 1-Bromo-but-3-ene (50 mmol) and NaN₃ (55 mmol) in DMF (100 mL) at 60°C for 12 h, yielding 1-azidobut-3-ene (85%) after silica gel chromatography.

- Cyclization : 1-Azidobut-3-ene (25 mmol), ethyl acetoacetate (28 mmol), and K₂CO₃ (75 mmol) in 95% aqueous ethanol (60 mL) at 80°C for 16 h. Acidification with 1M HCl precipitates the product, which is filtered and dried under vacuum (yield: 70–90%).

Key Advantages :

Limitations :

- Requires handling of potentially explosive aliphatic azides.

- Competing side reactions at elevated temperatures may reduce yield.

Grignard Reagent-Mediated Carboxylation

Synthesis of Dibromo-Triazole Intermediate

US20180029999A1 describes a multi-step approach starting from 1-(but-3-en-1-yl)-4,5-dibromo-1H-1,2,3-triazole (II ), synthesized via bromination of the corresponding triazole amine. The dibromo intermediate is treated with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −30°C, followed by carboxylation with CO₂ to yield the carboxylic acid.

Carboxylation and Workup

- Grignard reaction : Compound II (10 mmol) and i-PrMgCl (12 mmol) in THF (50 mL) at −30°C for 1 h.

- CO₂ insertion : Gaseous CO₂ is bubbled into the reaction mixture at −10°C for 30 min, followed by quenching with 1M HCl.

- Methylation : The crude acid is esterified with methyl iodide (3.5 mmol) and K₂CO₃ (8.92 mmol) in THF/DMF (20 mL) at 40°C for 24 h, yielding the methyl ester (53% overall).

Key Advantages :

Limitations :

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

The Huisgen cycloaddition, as detailed by TCI Chemicals, enables modular synthesis of 1,4-disubstituted triazoles. For the target compound, 1-azidobut-3-ene and ethyl propiolate undergo Cu(I)-catalyzed cycloaddition in water/tert-butanol (1:1) with tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand. Hydrolysis of the ester group with NaOH yields the carboxylic acid.

Optimization Data

- Cycloaddition : 1-Azidobut-3-ene (10 mmol), ethyl propiolate (10 mmol), CuSO₄·5H₂O (0.1 mmol), and sodium ascorbate (0.2 mmol) in H₂O/t-BuOH (20 mL) at 25°C for 12 h.

- Ester hydrolysis : 1M NaOH (15 mL) at 80°C for 2 h, followed by acidification (yield: 85–95%).

Key Advantages :

Limitations :

- Requires copper catalyst removal for pharmaceutical applications.

- Ethyl propiolate is cost-prohibitive at scale.

Metal-Free [3+2] Cycloadditions

N-Tosylhydrazone-Based Synthesis

Bai et al. reported a metal-free method using α-chlorotosylhydrazones (XI ) and arylamines (XII ) to form 1,4- or 1,5-disubstituted triazoles. For the but-3-en-1-yl derivative, XI is prepared from but-3-enal and tosylhydrazine, then reacted with aniline in the presence of iodine (I₂) and tert-butyl peroxybenzoate (TBPB).

Experimental Highlights

- Hydrazone formation : But-3-enal (10 mmol) and tosylhydrazine (10 mmol) in ethanol (20 mL) at 25°C for 6 h (yield: 90%).

- Cycloaddition : Hydrazone XI (5 mmol), aniline (5 mmol), I₂ (0.5 mmol), and TBPB (1 mmol) in acetonitrile (15 mL) at 80°C for 12 h (yield: 65%).

Key Advantages :

Limitations :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The but-3-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, reduced triazole derivatives, and oxidized carboxylic acid derivatives.

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Not specified |

| Appearance | Not specified |

Pharmaceutical Applications

1-(But-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential pharmaceutical applications, particularly in the development of new drugs. Its triazole ring structure is known for its biological activity, which can be leveraged in drug design.

Case Study: Antifungal Activity

Research has indicated that derivatives of triazole compounds exhibit significant antifungal properties. The incorporation of the but-3-en-1-yl group may enhance the efficacy of these compounds against resistant fungal strains.

Agricultural Applications

The compound shows promise as a biopesticide due to its ability to inhibit certain plant pathogens. Its application in agriculture can lead to sustainable pest management strategies.

Case Study: Efficacy Against Fungal Pathogens

In a controlled study, 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated effective inhibition of fungal growth in crops such as wheat and corn. The results suggest its potential use as a natural fungicide.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced durability and resistance to environmental factors.

Case Study: Polymer Composite Development

In recent research, the integration of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid into polymer matrices resulted in composites with improved mechanical properties and thermal stability.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, particularly for synthesizing other complex molecules. Its functional groups allow for various chemical reactions.

Case Study: Synthesis of Novel Triazole Derivatives

A study highlighted the use of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid as a precursor for synthesizing novel triazole derivatives that possess enhanced biological activity.

Mechanism of Action

The mechanism of action of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related derivatives, focusing on substituent effects, biological activity, and synthesis.

Table 1: Comparative Analysis of 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives

Key Findings :

Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity of the carboxylic acid (pKa ~2.5–3.5) and improve resistance to enzymatic degradation .

Biological Activity: The 2-aminophenyl derivative shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Vibrio cholerae, attributed to its planar structure and hydrogen-bonding capacity . Aliphatic substituents (e.g., cyclohexyl) improve lipophilicity, aiding penetration through bacterial membranes .

Synthesis :

- Most derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

- Bulky substituents (e.g., cyclohexyl) may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) .

Stability and Tautomerism :

Biological Activity

1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a triazole ring known for its role in various pharmacological applications, including antifungal, antibacterial, antiviral, and anticancer properties. This article explores the biological activities associated with this compound, highlighting key research findings and case studies.

- Molecular Formula: C₇H₉N₃O₂

- Molecular Weight: 167.17 g/mol

- CAS Number: 1909313-01-4

Biological Activity Overview

The 1,2,3-triazole moiety is recognized for its potential in drug development due to its ability to interact with biological targets through various mechanisms. The following sections detail specific biological activities linked to 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Strong inhibition | |

| Candida albicans | Effective |

The mechanism of action often involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol synthesis.

Anticancer Activity

Several studies have reported the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented:

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various triazole derivatives on human leukemic T-cells. The results indicated that compounds similar to 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibited significant antiproliferative activity at nanomolar concentrations:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 1-(but-3-en-1-yl)-1H-triazole derivative | 5.51 | Jurkat T-cells |

| Doxorubicin | 6.21 | Jurkat T-cells |

The observed effects included morphological changes indicative of apoptosis and DNA fragmentation in treated cells .

Neuroprotective Activity

The neuroprotective properties of triazoles have been linked to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases:

These findings suggest that compounds like 1-(but-3-en-1-yl)-1H-triazole-4-carboxylic acid may offer therapeutic benefits in conditions such as Alzheimer's disease.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of triazole derivatives indicates favorable absorption and distribution characteristics. Studies have shown low toxicity levels in vitro, making them promising candidates for further development:

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics are critical for drug design. Preliminary studies suggest that derivatives of this compound have acceptable ADME profiles conducive to therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" for regioselective triazole ring formation . A stepwise approach involves:

- Azide precursor preparation : Reacting but-3-en-1-yl bromide with sodium azide.

- Alkyne coupling : Using propiolic acid derivatives to introduce the carboxylic acid moiety.

- Cycloaddition : Under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to ensure high yields (>80%) and purity. Post-synthesis, HPLC and NMR are critical for verifying regiochemistry and purity .

Q. How do the electronic properties of the butenyl substituent influence reactivity?

The butenyl group introduces steric bulk and π-electron density, which can alter reaction kinetics in subsequent derivatization (e.g., amidation). Comparative studies on analogous triazoles (e.g., fluorophenyl or methylbenzyl substituents) show that alkenyl groups enhance electrophilicity at the triazole C-5 position, facilitating nucleophilic attacks .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-triazole isomers via coupling constants) .

- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted azides).

- FT-IR : To verify carboxylic acid (-COOH) and alkenyl (C=C) functional groups .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be mitigated?

Regioselectivity in CuAAC is typically >95% for 1,4-triazoles, but competing pathways may arise with bulky substituents. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve Cu(I) catalyst stability .

- Catalyst tuning : Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhance regiocontrol .

- Microwave-assisted synthesis : Reduces reaction time and minimizes side reactions .

Q. What experimental designs resolve contradictions in reported bioactivity data for triazole derivatives?

Discrepancies often arise from substituent positioning (e.g., para- vs. meta-fluorophenyl analogs in antimicrobial assays ). To address this:

- Standardized assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and controls.

- SAR studies : Systematically vary substituents (e.g., butenyl vs. benzyl) while holding other variables constant.

- Computational modeling : DFT calculations predict electronic effects on target binding (e.g., enzyme active sites) .

Q. How can the butenyl group be functionalized for targeted drug delivery?

The alkenyl moiety enables site-specific modifications:

- Thiol-ene "click" reactions : Conjugation with thiolated PEG or targeting ligands under UV light .

- Epoxidation : Subsequent ring-opening reactions for covalent attachment to nanoparticles . Stability studies (e.g., pH-dependent hydrolysis) are critical to ensure functionality in physiological conditions .

Methodological Notes

- Contradiction Analysis : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

- Advanced Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate isomers or impurities .

- Safety : The butenyl group may form peroxides upon prolonged storage; store under inert gas (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.